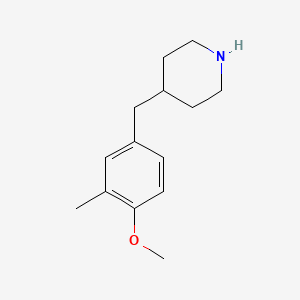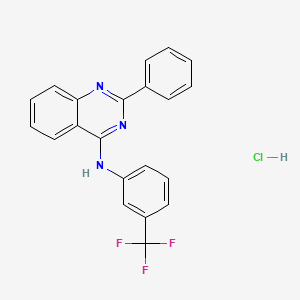
C21H15ClF3N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a member of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl] typically involves the following steps:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl Group: This step often involves a Suzuki coupling reaction using a palladium catalyst.
Addition of the Trifluoromethyl Group: This can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl] involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-methylphenyl]methyl]
- 1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-fluorophenyl]methyl]
Uniqueness
The presence of the trifluoromethyl group in 1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl] imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in drug development.
Properties
Molecular Formula |
C21H15ClF3N3 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C21H14F3N3.ClH/c22-21(23,24)15-9-6-10-16(13-15)25-20-17-11-4-5-12-18(17)26-19(27-20)14-7-2-1-3-8-14;/h1-13H,(H,25,26,27);1H |
InChI Key |
TWYFUICPLKEPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
![4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate](/img/structure/B12631410.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)

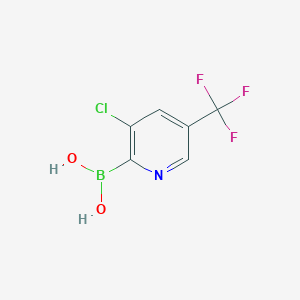
![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)
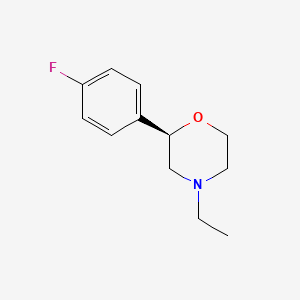
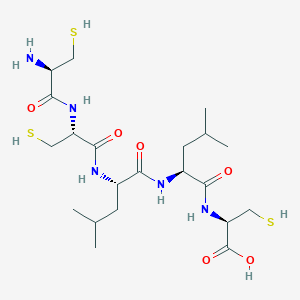

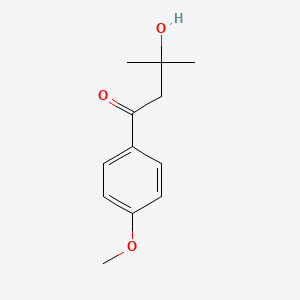
![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)
